

# Measuring Disabled-2 (DAB2) Expression in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | DIBA-2  |           |
| Cat. No.:            | B071579 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Disabled-2 (DAB2) is a crucial adaptor protein involved in various cellular processes, including signal transduction, endocytosis, and cell positioning.[1] Its role as a tumor suppressor has been identified in numerous cancers, where its expression is often downregulated.[1][2] This loss of DAB2 can lead to the activation of oncogenic signaling pathways, promoting tumor progression, metastasis, and resistance to therapy.[1] Therefore, accurate measurement of DAB2 expression levels in cancer cell lines is critical for cancer research and the development of novel therapeutic strategies.

These application notes provide detailed protocols for the quantification of DAB2 expression at both the mRNA and protein levels in cancer cell lines, utilizing standard molecular biology techniques.

# Data Presentation: Quantitative DAB2 Expression in Cancer Cell Lines

The following tables summarize publicly available data on DAB2 mRNA and protein expression levels in a panel of human cancer cell lines. These values can serve as a reference for expected expression levels.



Table 1: Relative DAB2 mRNA Expression in Various Cancer Cell Lines

| Cell Line | Cancer Type       | Relative mRNA<br>Expression Level<br>(nTPM)* | Data Source                |
|-----------|-------------------|----------------------------------------------|----------------------------|
| A-431     | Skin Cancer       | 7.9                                          | The Human Protein<br>Atlas |
| A549      | Lung Cancer       | 2.5                                          | The Human Protein<br>Atlas |
| CACO-2    | Colorectal Cancer | 29.5                                         | The Human Protein<br>Atlas |
| HCT-116   | Colorectal Cancer | 18.4                                         | The Human Protein<br>Atlas |
| HeLa      | Cervical Cancer   | 12.8                                         | The Human Protein<br>Atlas |
| HEP-G2    | Liver Cancer      | 4.4                                          | The Human Protein<br>Atlas |
| K-562     | Leukemia          | 2.2                                          | The Human Protein<br>Atlas |
| MCF7      | Breast Cancer     | 0.8                                          | The Human Protein<br>Atlas |
| PC-3      | Prostate Cancer   | 1.8                                          | The Human Protein<br>Atlas |
| U-2 OS    | Bone Cancer       | 6.2                                          | The Human Protein<br>Atlas |
| U-251 MG  | Brain Cancer      | 3.5                                          | The Human Protein<br>Atlas |

<sup>\*</sup>nTPM: normalized Transcripts Per Million. Data retrieved from The Human Protein Atlas.

Table 2: Relative DAB2 Protein Expression in Pancreatic Cancer Cell Lines



| Cell Line | Relative Protein Expression (Normalized to HSP90) |
|-----------|---------------------------------------------------|
| COLO357   | 1.0                                               |
| BxPC3     | Higher than AsPC1, Panc1, and MiaPaCa2            |
| AsPC1     | Lower than COLO357 and BxPC3                      |
| Panc1     | Lower than COLO357 and BxPC3                      |
| MiaPaCa2  | Lowest among the tested cell lines                |

Data adapted from a study on pancreatic cancer progression, with expression in COLO357 cells set to 1.0.[3]

### **Signaling Pathways and Experimental Workflows**

To understand the context of DAB2 expression analysis, it is essential to visualize its role in key signaling pathways and the workflows of the experimental methods.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Disabled-2 (DAB2): A Key Regulator of Anti- and Pro-Tumorigenic Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frequent Loss Expression of Dab2 and Promotor Hypermethylation in Human Cancers: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Measuring Disabled-2 (DAB2) Expression in Cancer Cell Lines: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b071579#how-to-measure-dab2-expression-levels-in-cancer-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com